Azidofluorescein diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

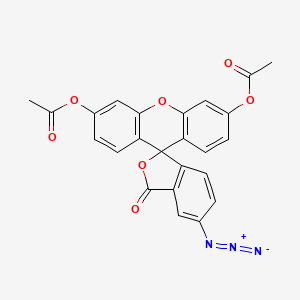

2D Structure

3D Structure

Properties

IUPAC Name |

(6'-acetyloxy-5-azido-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O7/c1-12(28)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)29)5-8-20(22)24(19)18-6-3-14(26-27-25)9-17(18)23(30)34-24/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKLQXMWCOZORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=[N+]=[N-])C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227923 | |

| Record name | Azidofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77162-07-3 | |

| Record name | Azidofluorescein diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Principles of Action in Research Contexts

Staudinger Ligation

One of the primary bioorthogonal reactions involving azides is the Staudinger ligation. sigmaaldrich.com This reaction occurs between an azide (B81097) and a triarylphosphine. sigmaaldrich.com The reaction proceeds under mild, physiological conditions and is highly selective. nih.govsigmaaldrich.com The initial step is the reaction of the phosphine (B1218219) with the azide to form an aza-ylide intermediate. sigmaaldrich.com In the classic Staudinger reaction, this intermediate is hydrolyzed to produce a primary amine and a phosphine oxide. sigmaaldrich.com For bioconjugation, a modified phosphine is used, often containing an ester group positioned to trap the aza-ylide intermediate, leading to the formation of a stable amide bond. sigmaaldrich.com While effective, the Staudinger ligation has been noted to have relatively slow reaction kinetics. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A more widely used bioorthogonal reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a highly stable triazole ring. nih.gov The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (like CuSO4) and a reducing agent (like sodium ascorbate). nih.govnih.gov The CuAAC reaction is known for its high efficiency, specificity, and rapid reaction kinetics, making it exceptionally well-suited for labeling biomolecules in complex biological environments, including on and inside living cells. nih.govrsc.org

Modulation of Fluorescence Quantum Yield Upon Bioorthogonal Reaction

A key feature of azidofluorescein (B1206550) diacetate and its analogs is the significant change in fluorescence quantum yield upon undergoing a bioorthogonal reaction. The quantum yield (Φ) of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. atto-tec.com In its initial azide form, the fluorescein (B123965) core's fluorescence is quenched. ekb.eg This quenching is often attributed to a process called photoinduced electron transfer (PeT), where the electron-rich azide group donates an electron to the excited state of the fluorophore, causing it to relax back to the ground state without emitting a photon. ekb.egresearchgate.net

Upon reaction, for instance in a CuAAC reaction, the azide is converted into a triazole. nih.gov The resulting triazole ring is a much weaker electron donor than the azide group. ekb.eg This change in the electronic properties of the substituent effectively blocks the PeT pathway, thereby "turning on" the fluorescence of the fluorescein core and leading to a substantial increase in the fluorescence quantum yield. ekb.egresearchgate.net

Research has demonstrated this principle with various azidofluorescein derivatives. For example, a study analyzing different azidofluorescein analogs found that each derivative showed an increase in fluorescence quantum yield after reacting with an alkyne to form the corresponding triazole. nih.gov

Table 2: Fluorescence Quantum Yield (Φ) of Azidofluorescein Analogs Before and After Reaction Data adapted from a study on fluorogenic azidofluoresceins in pH 7.4 PBS. The specific analog "1" was identified as a 4-azidonaphthyl fluorescein derivative. | Compound | Description | Fluorescence Quantum Yield (Φ) | Fold Increase | | :--- | :--- | :---: | :---: | | Analog 1 | Azidofluorescein analog | 0.024 | \multirow{2}{}{~14x} | | 1-12 | Triazole product of Analog 1 and alkyne 12 | 0.34 | | 5-Azidofluorescein | Parent azidofluorescein | 0.75 | \multirow{2}{}{~0.8x (Decrease)} | | Triazole of 5-Azidofluorescein | Triazole product | 0.59 |

Source: nih.gov

Interestingly, the parent 5-azidofluorescein itself is highly fluorescent and does not exhibit this "turn-on" behavior; its quantum yield actually decreases slightly upon triazole formation. nih.gov This highlights the importance of rational design in creating fluorogenic probes, where the specific positioning and electronic environment of the azide group are engineered to maximize the quenching effect in the "off" state and the fluorescence enhancement in the "on" state. nih.gov This design allows for applications like no-wash cell imaging, where the probe only becomes brightly fluorescent upon reacting with its target, significantly enhancing image clarity and reducing background noise. nih.govescholarship.org

Applications in Research

Bioorthogonal Labeling and Imaging

The primary application of azidofluorescein diacetate is in the bioorthogonal labeling of biomolecules such as proteins, glycans, and nucleic acids. ontosight.ainih.gov In a typical experiment, a biomolecule of interest is metabolically or synthetically functionalized with an alkyne group. nih.gov The cells or system are then treated with this compound. After cellular uptake and deacetylation, the azide-functionalized probe can react with the alkyne-tagged biomolecule via CuAAC. nih.gov The resulting "click" reaction covalently attaches the now highly fluorescent fluorescein (B123965) to the target, allowing for its visualization using fluorescence microscopy. ontosight.ai This technique has been used, for example, to image glycoproteins on the surface of cells. nih.gov

Flow Cytometry

Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. nih.gov Fluorescein diacetate (FDA) and its derivatives are well-established probes for assessing cell viability in flow cytometry. researchgate.netnih.gov The principle relies on the uptake of the non-fluorescent diacetate form by living cells and its subsequent hydrolysis by intracellular esterases into the fluorescent, membrane-impermeant form. researchgate.net Only cells with intact membranes can retain the fluorescent product. This compound can be used in a similar manner, with the added dimension of detecting specific alkyne-tagged populations within a larger group of cells.

Future Directions and Emerging Research Opportunities

Development of Novel Azidofluorescein (B1206550) Diacetate Conjugates for Expanded Research Scope

The versatility of the azide (B81097) group on the fluorescein (B123965) scaffold is a key driver for future research, enabling the creation of sophisticated molecular probes. By conjugating azidofluorescein diacetate to a variety of biomolecules, researchers can develop highly specific tools for imaging and tracking cellular components and processes.

Future work will likely focus on creating conjugates with molecules such as:

Antibodies and Peptides: For targeted imaging of specific cell surface receptors or intracellular proteins.

Small Molecule Drugs: To visualize drug distribution and target engagement within cells.

Nucleic Acids: For tracking DNA or RNA in living cells.

Nanoparticles: To develop advanced delivery systems and multimodal imaging agents.

The synthesis of these novel conjugates will expand the utility of this compound beyond a general intracellular photolabeling reagent into a highly specific tool for interrogating complex biological systems. iscientific.orgexlibrisgroup.com The development of new synthetic methodologies, such as those for creating rhodanine (B49660) derivatives or Si-substituted fluorescein analogues like TokyoMagenta, can inspire novel designs for azidofluorescein-based probes with unique photophysical properties, such as red-shifted fluorescence. rsc.orgrsc.org

Table 1: Potential this compound Conjugates and Their Research Applications

| Conjugate Partner | Target | Potential Research Application |

|---|---|---|

| Monoclonal Antibody | Specific cell surface antigen | Tracking cancer cells; Visualizing immune cell interactions |

| Cell-Penetrating Peptide | Intracellular compartments | Probing organelle dynamics; Targeted intracellular delivery |

| Enzyme Substrate | Specific enzyme active site | Monitoring enzyme activity in real-time |

| Small Molecule Inhibitor | Target protein | Studying drug-target engagement and pharmacokinetics |

Advancements in Multi-Modal Imaging Strategies Incorporating this compound

The integration of fluorescence microscopy with other imaging modalities offers a more comprehensive understanding of biological systems by combining the strengths of different techniques. nih.gov this compound is a prime candidate for incorporation into multi-modal imaging strategies due to its bright fluorescence and chemical reactivity. nih.gov

Emerging multi-modal approaches include:

Correlative Light and Electron Microscopy (CLEM): This powerful technique combines the specificity of fluorescence imaging with the high-resolution ultrastructural detail of electron microscopy. koreascience.kr Azidofluorescein can be used to identify a molecule of interest via fluorescence, which is then localized at the nanometer scale using EM. nih.govnih.gov Methods using photooxidation, where a fluorescent dye generates singlet oxygen to polymerize diaminobenzidine locally for EM staining, could be adapted for azidofluorescein. youtube.com

Fluorescence and Magnetic Resonance Imaging (MRI): By linking this compound to an MRI contrast agent (e.g., gadolinium chelates), researchers can create dual-modality probes. nih.gov This would allow for sensitive, real-time optical imaging at the cellular level, complemented by the 3D anatomical information and superior soft-tissue contrast provided by MRI. nih.gov

Fluorescence and Photoacoustic Imaging (PAI): PAI is a non-invasive modality that offers high-resolution imaging at greater tissue depths than traditional fluorescence microscopy. eurekaselect.comresearchgate.net Developing this compound derivatives that also function as photoacoustic contrast agents could enable deep-tissue imaging of cellular processes.

Table 2: Comparison of Multi-Modal Imaging Strategies with this compound

| Modality Combination | Strengths of Azidofluorescein | Strengths of Paired Modality | Combined Advantage |

|---|---|---|---|

| Fluorescence + EM (CLEM) | Specific molecular labeling | High-resolution ultrastructure | Precise localization of labeled molecules within cellular architecture. koreascience.kr |

| Fluorescence + MRI | High sensitivity, real-time imaging | 3D anatomical detail, deep penetration | Correlating cellular function with tissue-level anatomy. nih.gov |

Theoretical and Computational Approaches for Rational Probe Design

The development of new fluorescent probes has traditionally relied on synthetic intuition and iterative experimental optimization. However, theoretical and computational chemistry now offers powerful tools for the rational design of probes with desired properties, accelerating the development process. nih.govrsc.org

Computational approaches can be used to:

Predict Photophysical Properties: Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict the excitation and emission wavelengths, quantum yield, and brightness of novel azidofluorescein derivatives before they are synthesized. nih.govnih.gov This allows researchers to screen potential structures computationally and prioritize the most promising candidates for synthesis.

Understand Structure-Property Relationships: Computational models can elucidate how modifications to the fluorescein core affect its electronic structure and, consequently, its fluorescence properties. acs.org For instance, calculations can predict the relationship between the highest occupied molecular orbital (HOMO) level of a substituent and the fluorescence quantum yield, a key factor in designing "turn-on" probes. nih.govacs.org

Optimize for Specific Applications: By simulating the probe's interaction with its biological environment, researchers can design derivatives with improved water solubility, cell permeability, or target specificity. rsc.org This in silico approach minimizes trial-and-error synthesis and leads to more effective probes. illinois.edu

This computation-aided design strategy has been successfully used to identify azidofluorescein derivatives that were predicted to undergo a significant increase in fluorescence quantum yield upon cycloaddition with alkynes. nih.gov

Integration with High-Throughput Screening Methodologies in Academic Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds for biological activity. azolifesciences.comewadirect.com Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and compatibility with automation. nih.govnih.gov

This compound's fluorogenic nature makes it an excellent tool for developing novel HTS assays. Upon reaction with an alkyne-tagged target via click chemistry, the fluorescence signal "turns on," providing a clear and robust readout. This can be applied in various HTS contexts:

Target-Based Screening: To identify inhibitors of a specific enzyme, the enzyme's substrate can be tagged with an alkyne. In the presence of the enzyme, an azidofluorescein-labeled reporter molecule is prevented from reacting with the substrate. An effective inhibitor would block the enzyme, freeing the substrate to react with the azidofluorescein probe and generate a fluorescent signal.

Phenotypic Screening: In cell-based assays, HTS can identify compounds that alter a specific cellular process. alitheagenomics.com For example, by metabolically labeling nascent proteins with an alkyne-containing amino acid, researchers can use this compound to quantify changes in protein synthesis in response to thousands of test compounds. researchgate.net

Fragment-Based Ligand Discovery (FBLD): Fluorescence polarization assays using fluorescein-labeled peptides are common in HTS to find molecules that disrupt protein-protein interactions. nih.gov this compound could be adapted for similar assays where a "hit" is detected by a change in fluorescence upon click reaction.

The integration of this compound into automated HTS platforms in academic and pharmaceutical settings can accelerate the discovery of new chemical probes and potential drug leads. yu.eduyoutube.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Azidofluorescein |

| This compound |

| Diaminobenzidine |

| Gadolinium |

Q & A

Q. What are the optimal synthesis protocols for 5-azidofluorescein diacetate, and how can reaction yields be improved?

The synthesis involves acylation of 5-azidofluorescein with acetic anhydride, achieving a 42% yield. Key steps include maintaining a reaction temperature of 4°C during azotization with sodium azide and n-amyl nitrite. To improve yields, ensure stoichiometric control of reagents and inert atmospheric conditions to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How should azidofluorescein diacetate be handled to ensure fluorescence activation in cellular assays?

Fluorescence requires cleavage of the acetyl groups by intracellular esterases. Dissolve the compound in anhydrous DMSO (≤10 mM stock) to prevent premature hydrolysis. For live-cell imaging, optimize loading concentrations (typically 5–20 µM) and incubation times (15–30 minutes at 37°C) to balance signal intensity and cytotoxicity .

Q. What solvents are compatible with this compound for experimental use?

The compound is soluble in polar aprotic solvents like DMSO or DMF. Avoid aqueous buffers during stock preparation to prevent hydrolysis. For cellular uptake, dilute the DMSO stock into serum-free media (final DMSO ≤0.1%) .

Q. What are the primary applications of this compound in intracellular tracking studies?

It is used for real-time monitoring of reactive oxygen species (ROS) and protein interactions. After deacetylation, the azide group enables photoaffinity labeling (via UV-induced nitrene formation) to crosslink with proximal biomolecules, facilitating pull-down assays or microscopy-based localization .

Advanced Research Questions

Q. How can researchers design experiments to minimize variability in ROS quantification using this compound?

Employ a D-optimal experimental design to optimize variables (e.g., probe concentration, incubation time, and cell density). Validate results with parallel assays using alternative probes (e.g., DCFH-DA or APF) and statistical tests (one-way ANOVA with LSD post-hoc analysis) to confirm consistency across methodologies .

Q. What analytical approaches resolve contradictions in ROS data generated by this compound and other fluorescent probes?

Discrepancies may arise from differential sensitivity to specific ROS subtypes (e.g., H₂O₂ vs. hydroxyl radicals). Use tandem mass spectrometry (LC-MS/MS) to quantify probe-specific oxidation products and correlate with fluorescence data. Normalize results to cell viability assays (e.g., MTT) to exclude cytotoxicity artifacts .

Q. How does the photoaffinity labeling efficiency of this compound compare to alternative probes like CM-H2DCFDA?

Azidofluorescein’s nitrene intermediate (generated at 300–365 nm UV) exhibits higher protein-binding specificity than non-azide probes. Quantify labeling efficiency via SDS-PAGE with fluorescence scanning or western blotting using anti-fluorescein antibodies. Note that prolonged UV exposure may induce cellular stress, requiring optimization of irradiation duration (typically 1–5 minutes) .

Q. What methodologies integrate this compound with omics techniques for comprehensive redox signaling analysis?

Combine photoaffinity labeling with proteomics (e.g., LC-MS/MS) to identify ROS-modified proteins. For spatial resolution, use super-resolution microscopy (STORM/PALM) with azidofluorescein-conjugated antibodies. Validate findings with CRISPR knockouts of redox-sensitive targets (e.g., Nrf2 or NF-κB pathways) .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Implement quality control via HPLC (C18 column, acetonitrile/water gradient) to verify purity (>95%). Use NMR (¹H/¹³C) to confirm azide incorporation and acetate ester integrity. Store batches under argon at −80°C to prevent degradation .

Methodological Considerations

- Data Presentation : Include raw fluorescence spectra, statistical summaries (mean ± SEM, p < 0.05), and negative controls (e.g., esterase inhibitors) in figures. Use SI units and IUPAC nomenclature consistently .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for UV irradiation protocols and animal welfare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.